4-Aminonaphthalen-1-yl benzoate
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Overview
Description
4-Aminonaphthalen-1-yl benzoate is an organic compound with the molecular formula C17H13NO2. It is a derivative of naphthalene and benzoic acid, where the amino group is attached to the naphthalene ring and the benzoate group is esterified. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminonaphthalen-1-yl benzoate typically involves the esterification of 4-aminonaphthalene-1-ol with benzoic acid or its derivatives. One common method is the reaction of 4-aminonaphthalene-1-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Aminonaphthalen-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Aminonaphthalen-1-yl benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminonaphthalen-1-yl benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminonaphthalen-1-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
4-Aminonaphthalen-1-yl methanoate: Contains a methanoate group instead of a benzoate group.
4-Aminonaphthalen-1-yl propanoate: Features a propanoate group in place of the benzoate group.
Uniqueness
4-Aminonaphthalen-1-yl benzoate is unique due to its specific ester linkage and the presence of both amino and benzoate functional groups. This combination allows for a wide range of chemical reactivity and biological interactions, making it a versatile compound in various applications.
Properties
CAS No. |
5410-72-0 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4-aminonaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C17H13NO2/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-11H,18H2 |
InChI Key |
MITXUNSPJMCZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
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